molecular formula C15H16N2O B8475939 3'-(2-Aminoethyl)-4-biphenylcarboxamide

3'-(2-Aminoethyl)-4-biphenylcarboxamide

Cat. No. B8475939
M. Wt: 240.30 g/mol
InChI Key: HEBXHQVOHGZIEX-UHFFFAOYSA-N
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Patent
US08633175B2

Procedure details

To a solution of 1,1-dimethylethyl {2-[4′-(aminocarbonyl)-3-biphenylyl]ethyl}-carbamate (1.81 g, 0.005 mol) in CH2Cl2 (50 mL) at room temperature was added trifluoroacetic acid (15 mL) in one portion. After 1 hr the mixture was cooled in an ice bath and 1M K2CO3 (200 mL) and chloroform were added. The aqueous phase was extracted several times with mixtures of ethyl acetate, dichloromethane and chloroform. Residual solids were collected by filtration, affording the title compound as a white solid; LC/MS (method A) 1.04 min; m/z 241 (M+H). Combined organic extracts were dried over Na2SO4 and concentrated in vacuo affording an additional batch of the title compound (combined with the solid collected above). This product was used without further purification.
Name
1,1-dimethylethyl {2-[4′-(aminocarbonyl)-3-biphenylyl]ethyl}-carbamate
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][CH2:17][NH:18]C(=O)OC(C)(C)C)[CH:11]=2)=[CH:6][CH:5]=1)=[O:3].FC(F)(F)C(O)=O.C([O-])([O-])=O.[K+].[K+].C(Cl)(Cl)Cl>C(Cl)Cl>[NH2:18][CH2:17][CH2:16][C:12]1[CH:11]=[C:10]([C:7]2[CH:8]=[CH:9][C:4]([C:2]([NH2:1])=[O:3])=[CH:5][CH:6]=2)[CH:15]=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
1,1-dimethylethyl {2-[4′-(aminocarbonyl)-3-biphenylyl]ethyl}-carbamate
Quantity
1.81 g
Type
reactant
Smiles
NC(=O)C1=CC=C(C=C1)C1=CC(=CC=C1)CCNC(OC(C)(C)C)=O
Name
Quantity
15 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 1 hr the mixture was cooled in an ice bath
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted several times with mixtures of ethyl acetate, dichloromethane and chloroform
FILTRATION
Type
FILTRATION
Details
Residual solids were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NCCC=1C=C(C=CC1)C1=CC=C(C=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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